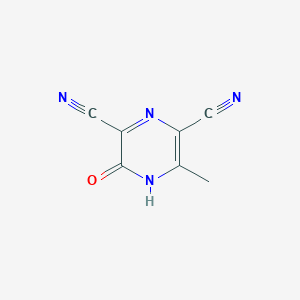![molecular formula C10H13NO5S B14382664 4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid CAS No. 89469-45-4](/img/structure/B14382664.png)
4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid is an organic compound with a complex structure that includes a methanesulfonyl group, a methylamino group, and a methoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid typically involves multiple steps. One common method starts with the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form intermediate compounds. These intermediates are then condensed with different 2-aminopyridines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichromate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid has several scientific research applications:
Chemistry: The compound is used as a reactant in various organic synthesis reactions, including Suzuki–Miyaura coupling.
Biology: It may be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid involves its interaction with specific molecular targets. The methanesulfonyl group can form strong interactions with amino acids in proteins, potentially inhibiting enzyme activity. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Methanesulfonylamino)phenylboronic acid: This compound has a similar methanesulfonyl group and is used in similar applications.
Methanesulfonyl chloride: Although structurally simpler, it shares the methanesulfonyl functional group and is used in various chemical reactions.
Uniqueness
4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in both synthetic and biological contexts, making it a valuable compound for research and industrial use.
Properties
CAS No. |
89469-45-4 |
|---|---|
Molecular Formula |
C10H13NO5S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
2-methoxy-4-[methyl(methylsulfonyl)amino]benzoic acid |
InChI |
InChI=1S/C10H13NO5S/c1-11(17(3,14)15)7-4-5-8(10(12)13)9(6-7)16-2/h4-6H,1-3H3,(H,12,13) |
InChI Key |
GKDNISQESHPKCF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=C(C=C1)C(=O)O)OC)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one)](/img/structure/B14382583.png)

![2-([1,1'-Biphenyl]-2-yl)-1,3,2-dioxaphospholane](/img/structure/B14382590.png)
![N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide](/img/structure/B14382592.png)

![3-(Morpholin-4-yl)-1-{4-[(morpholin-4-yl)acetyl]piperazin-1-yl}propan-1-one](/img/structure/B14382604.png)
![N-{4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexylidene}hydroxylamine](/img/structure/B14382615.png)

![[(2-Chloro-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14382626.png)




![6,11-Dihydro-12H-[1]benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14382673.png)
